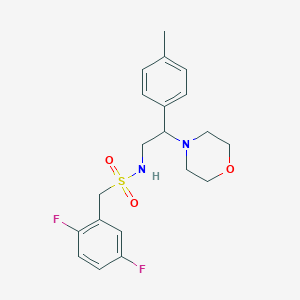
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. The compound is also known by the name Difluoromethylornithine (DFMO) and has been used in various studies to understand its mechanism of action and its effects on the biochemical and physiological processes of living organisms.
Mécanisme D'action
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide works by inhibiting the activity of ODC, which is responsible for the conversion of ornithine to putrescine, a precursor of polyamines. By inhibiting ODC, 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide reduces the production of polyamines, which are essential for cell growth and division. This leads to a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been shown to have anti-inflammatory and anti-parasitic effects. 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has also been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide is also stable and can be stored for extended periods without degradation. However, there are also some limitations to the use of 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide in lab experiments. The compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent results. Additionally, 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide. One area of interest is the development of new formulations of the compound that can improve its stability and bioavailability. Another area of research is the identification of new targets for 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide, which could expand its potential applications beyond cancer research. Additionally, there is a need for further studies to understand the long-term effects of 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide on the biochemical and physiological processes of living organisms.
Conclusion
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide, also known as 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-parasitic properties, as well as neuroprotective effects. 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide works by inhibiting the activity of ODC, which leads to a reduction in the production of polyamines and the growth and proliferation of cancer cells. While 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has several advantages for use in lab experiments, there are also some limitations to its use. Future research on 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide will focus on the development of new formulations of the compound, the identification of new targets, and the long-term effects of the compound on living organisms.
Méthodes De Synthèse
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide is synthesized through a process that involves the reaction of 2,5-difluoroaniline with N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the production of a high-quality product. The synthesis method has been optimized over the years to produce 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide in large quantities and with high purity.
Applications De Recherche Scientifique
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. The compound has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and division, and their overproduction has been linked to the development of cancer. 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has been shown to reduce the levels of polyamines in cells, thereby inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3S/c1-15-2-4-16(5-3-15)20(24-8-10-27-11-9-24)13-23-28(25,26)14-17-12-18(21)6-7-19(17)22/h2-7,12,20,23H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRKWYALZWAOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

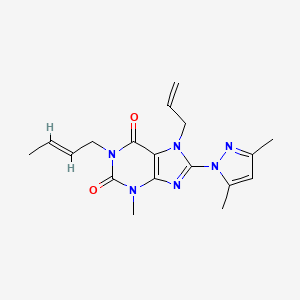
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)


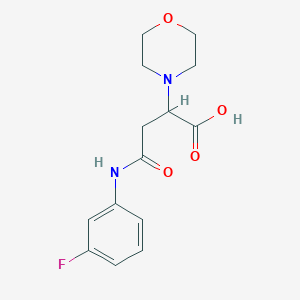
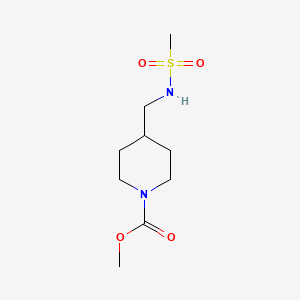
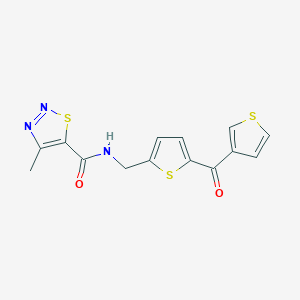
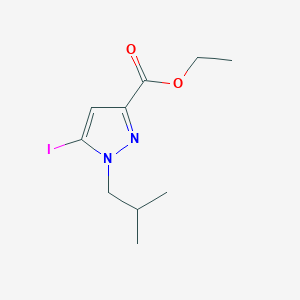
![5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)
![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)
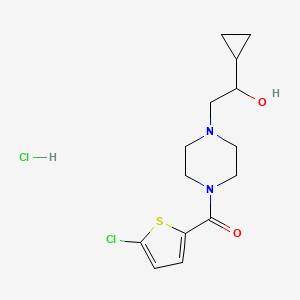
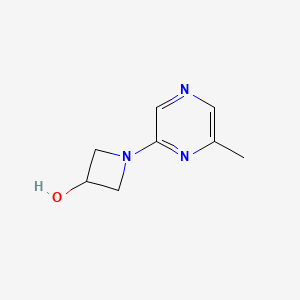
![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)
